methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
Overview
Description
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes an ethoxyphenyl group and a hydroxy-oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the esterification of 4-ethoxyphenylacetic acid with methyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-propoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-butoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
Uniqueness
Methyl (2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can be leveraged in the design of specific synthetic pathways and in the exploration of its biological activity.
Properties
IUPAC Name |
methyl (Z)-4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-8,14H,3H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCIMLKFOHXAC-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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